molecular formula C8H7BrClF B8370918 4-Bromo-1-chloro-2-(1-fluoroethyl)benzene

4-Bromo-1-chloro-2-(1-fluoroethyl)benzene

Cat. No. B8370918
M. Wt: 237.49 g/mol
InChI Key: DQHBOUBVWKJLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-chloro-2-(1-fluoroethyl)benzene is a useful research compound. Its molecular formula is C8H7BrClF and its molecular weight is 237.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-chloro-2-(1-fluoroethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-chloro-2-(1-fluoroethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-1-chloro-2-(1-fluoroethyl)benzene

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

4-bromo-1-chloro-2-(1-fluoroethyl)benzene

InChI

InChI=1S/C8H7BrClF/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,1H3

InChI Key

DQHBOUBVWKJLDS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Bis(2-methoxyethyl)aminosulfur trifluoride (4.5 g, 20.34 mmol) was added to a stirred solution of 1-(5-bromo-2-chlorophenyl)ethanol (3.99 g, 16.95 mmol) in dichloromethane (50 mL) at 0° C. The resulting solution was stirred at 0° C. for 3 h. The reaction mixture was quenched with a 5% solution of aqueous sodium bicarbonate (100 mL) and the resulting bubbling biphasic reaction mixture was vigorously stirred at 0° C. for 15 min. The reaction mixture was diluted with water (50 mL) and extracted with dichloromethane twice. The combined organic layers were washed with 1M hydrochloric acid, dried and concentrated by rotary evaporation. The product was purified by flash chromatography on silica gel (hexanes) to yield the title compound (2.65 g, 11.16 mmol, 65.8% yield) as a clear oil: 1H NMR (CDCl3) δ 7.65 (d, 1H), 7.37 (m, 1H), 7.20 (m, 1H), 5.88 (dq, 1H), 1.61 (dd, 3H).
Quantity
4.5 g
Type
reactant
Reaction Step One
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3.99 g
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reactant
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50 mL
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solvent
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Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
65.8%

Synthesis routes and methods II

Procedure details

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